molecular formula C11H9Cl4N B3238335 4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile CAS No. 141111-06-0

4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile

Cat. No.: B3238335
CAS No.: 141111-06-0
M. Wt: 297.0 g/mol
InChI Key: DTMNAASEVRHHPY-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile is a benzonitrile derivative featuring a tert-butyl group at the para position and chlorine atoms at the 2, 3, 5, and 6 positions on the aromatic ring.

Properties

IUPAC Name

4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl4N/c1-11(2,3)6-9(14)7(12)5(4-16)8(13)10(6)15/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMNAASEVRHHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50770100
Record name 4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50770100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141111-06-0
Record name 4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50770100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile typically involves the chlorination of 4-tert-butylbenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

    Reduction: Formation of 4-tert-butyl-2,3,5,6-tetrachlorobenzylamine.

    Oxidation: Formation of 4-tert-butyl-2,3,5,6-tetrachlorobenzoic acid.

Scientific Research Applications

4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Musk Ketone (4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone)

  • Structural Similarities : Both compounds share a tert-butyl group at the 4-position on the aromatic ring.
  • Key Differences: Functional Groups: Musk ketone contains nitro (-NO₂) and acetyl (-COCH₃) groups, while the target compound features a nitrile (-CN) and chlorine atoms. Substituent Positions: Musk ketone has methyl groups at positions 2 and 6 and nitro groups at 3 and 5, whereas the target compound has chlorines at 2, 3, 5, and 4.
  • Implications: The nitro and acetyl groups in musk ketone contribute to its use as a fragrance ingredient due to their electron-withdrawing effects and stability .

Ethyl 4-tert-Butyl-2,6-dimethyl Benzenesulfonate

  • Structural Similarities : Both compounds have a tert-butyl group at the 4-position.
  • Key Differences :
    • Functional Groups : The sulfonate ester (-SO₃C₂H₅) in this compound contrasts with the nitrile group in the target compound.
    • Substituent Positions : Methyl groups at 2 and 6 vs. chlorines at 2, 3, 5, and 6 in the target.
  • Implications: X-ray crystallography data (Table A6.1, ) reveals a monoclinic crystal system (space group C 2/c) with a density of 1.210 mg/m³. The bulky tert-butyl group likely contributes to steric hindrance, influencing molecular packing and solubility. The tetrachloro substitution in the target compound may result in a denser crystal lattice compared to the sulfonate derivative.

4-tert-Butyl-2,7-dihydro-1H-thiepin-1,1-dione

  • Structural Similarities : Both compounds incorporate a tert-butyl group.
  • Key Differences :
    • Core Structure : The thiepin-dione heterocycle vs. the benzonitrile aromatic ring.
    • Functional Groups : A sulfone (-SO₂) group in the thiepin derivative vs. nitrile and chlorine substituents.
  • Implications :
    • The thiepin derivative’s melting point (70–72°C) and synthesis via oxidation with m-CPBA suggest moderate thermal stability and reactivity .
    • The target compound’s chlorinated aromatic system may exhibit higher thermal stability due to strong C-Cl bonds.

Physical and Chemical Property Analysis

Table 1: Comparative Data for Structurally Similar Compounds

Compound Name Molecular Formula Key Substituents Melting Point (°C) Functional Groups Potential Applications
4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile C₁₁H₉Cl₄N 4-tert-Butyl, 2,3,5,6-Cl Not reported Nitrile, Chlorine Speculative (e.g., agrochemicals)
Musk Ketone (MK) C₁₄H₁₈N₂O₅ 4-tert-Butyl, 2,6-Me, 3,5-NO₂ Not reported Nitro, Acetyl Fragrance industry
Ethyl 4-tert-Butyl-2,6-dimethyl benzenesulfonate C₁₄H₂₂O₃S 4-tert-Butyl, 2,6-Me, -SO₃C₂H₅ Not reported Sulfonate ester Chemical synthesis
4-tert-Butyl-2,7-dihydro-1H-thiepin-1,1-dione C₁₀H₁₆O₂S 4-tert-Butyl, thiepin-dione 70–72 Sulfone Intermediate in organic synthesis

Reactivity and Environmental Considerations

  • Electron-Withdrawing Effects : The chlorine atoms and nitrile group in the target compound likely increase its resistance to electrophilic substitution, contrasting with musk ketone’s nitro groups, which are prone to reduction in environmental settings .
  • Environmental Persistence : Tetrachlorinated aromatics (e.g., the target compound) are often persistent organic pollutants (POPs), whereas sulfonate esters and nitro musks may exhibit different degradation pathways .

Biological Activity

4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile (CAS No. 141111-06-0) is a synthetic organic compound characterized by a tert-butyl group and four chlorine atoms attached to a benzonitrile structure. Its molecular formula is C11H9Cl4N. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The biological activity of 4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to alterations in their activity and subsequent biochemical effects. Research has indicated that it may influence cellular pathways related to toxicity and carcinogenicity, although the precise mechanisms remain under investigation.

Toxicological Studies

Toxicological assessments have revealed that compounds with similar structures often exhibit significant toxicity in various biological systems. For instance, studies on chlorinated compounds have shown potential for DNA interaction and cellular proliferation effects in mammalian models .

Case Study: Chlorothalonil Comparison

A relevant case study involves chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), which shares structural similarities with 4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile. Chlorothalonil has demonstrated various toxicological effects including:

  • Acute Toxicity : In animal studies, it has shown varying degrees of toxicity based on exposure routes (oral and dermal) with significant organ-specific effects noted.
  • Chronic Toxicity : Long-term exposure has been linked to kidney tumors and gastrointestinal lesions in experimental animals .

These findings suggest that 4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile may possess similar toxicological profiles warranting further investigation.

Environmental Impact

The environmental behavior of 4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile is also crucial in understanding its biological activity. The compound's stability and persistence in various environmental compartments (air, soil, water) raise concerns about bioaccumulation potential. The calculated distribution indicates a tendency for significant air partitioning due to its high vapor pressure .

Comparative Toxicity Data of Related Compounds

Compound NameAcute Toxicity (LD50)Chronic EffectsCarcinogenic Potential
4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrileNot yet determinedPotentially similar to chlorothalonilUnder investigation
Chlorothalonil242 mg/kg (female rats)Kidney tumors; gastrointestinal lesionsYes

Distribution in Environmental Compartments

CompartmentPercentage Distribution
Air60.9%
Soil15.7%
Water8.8%
Sediment14.7%
Biota0.01%

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of structurally related compounds suggests that 4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile may undergo metabolic transformations that affect its bioavailability and toxicity profile. Similar compounds have shown variable absorption rates depending on the route of administration (oral vs. dermal), with significant implications for risk assessment in human exposure scenarios .

Future Directions in Research

Further studies are essential to elucidate the specific biological activities and mechanisms of action for 4-tert-butyl-2,3,5,6-tetrachlorobenzonitrile. Research should focus on:

  • In vitro and In vivo Studies : To assess cytotoxicity and potential carcinogenic effects.
  • Environmental Impact Assessments : To evaluate the long-term ecological consequences of exposure.
  • Structure-Activity Relationship Studies : To identify key structural features responsible for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-tert-Butyl-2,3,5,6-tetrachlorobenzonitrile

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